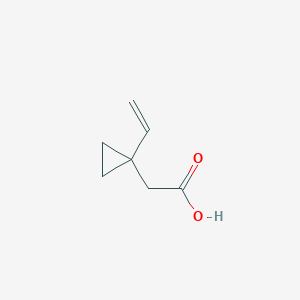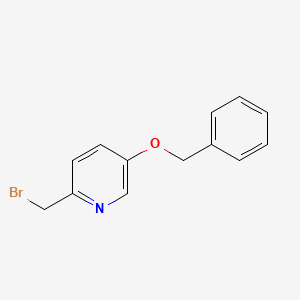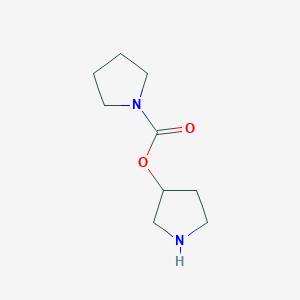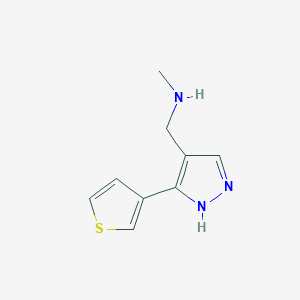
2-(1-Vinylcyclopropyl)acetic acid
Overview
Description
Scientific Research Applications
1. Application in Hepatitis C Virus Inhibitors
2-(1-Vinylcyclopropyl)acetic acid is a key component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained stereochemistry makes it a valuable pharmacophoric unit in new-generation antiviral drugs. The demand for asymmetric synthesis of this compound highlights its significance in pharmaceutical research (Sato et al., 2016).
2. Polymerization and Material Science
This compound has been extensively studied in the field of polymerization. Research shows its effectiveness in creating hybrid 2-vinylcyclopropanes, which result in cross-linked polymers when polymerized. Such polymers have applications in various materials, including coatings and adhesives (Moszner et al., 1999).
3. Chemical Synthesis and Reactions
Studies have also explored the unique reactions and structural properties of vinylcyclopropane derivatives, including 2-(1-Vinylcyclopropyl)acetic acid. These studies contribute to the understanding of their reactivity and thermodynamic properties, which are vital for chemical synthesis and industrial applications (Guo & Kass, 1992).
4. Catalysis and Green Chemistry
The use of 2-(1-Vinylcyclopropyl)acetic acid in catalysis and green chemistry has been documented. It has been utilized in solvent-free synthesis processes under microwave irradiation, demonstrating its role in environmentally friendly and efficient chemical synthesis (Sonyanaik et al., 2018).
5. Organic and Medicinal Chemistry
In organic chemistry, it has been involved in the synthesis of complex molecular structures like silacyclopentenes and imidazoles. These compounds have potential applications in drug development and other areas of medicinal chemistry (Khan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(1-ethenylcyclopropyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFLQZLCQIDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Vinylcyclopropyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)






